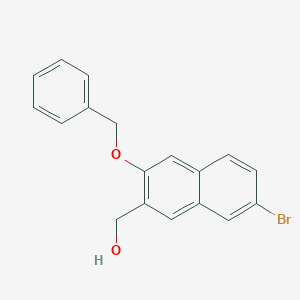
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It features a benzyloxy group at the 3-position, a bromine atom at the 7-position, and a methanol group at the 2-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by the introduction of the benzyloxy group and the methanol group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)aldehyde or (3-(Benzyloxy)-7-bromonaphthalen-2-yl)carboxylic acid.
Reduction: Formation of (3-(Benzyloxy)-naphthalen-2-yl)methanol.
Substitution: Formation of (3-(Benzyloxy)-7-aminonaphthalen-2-yl)methanol or (3-(Benzyloxy)-7-thionaphthalen-2-yl)methanol.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol can be used as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the bromine atom may participate in halogen bonding interactions with target proteins.
Comparison with Similar Compounds
(3-(Benzyloxy)-naphthalen-2-yl)methanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3-(Benzyloxy)-7-chloronaphthalen-2-yl)methanol: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.
(3-(Benzyloxy)-7-fluoronaphthalen-2-yl)methanol: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness: The presence of the bromine atom in (3-(Benzyloxy)-7-bromonaphthalen-2-yl)methanol imparts unique reactivity and potential for halogen bonding interactions. This makes it distinct from its analogs and valuable for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C18H15BrO2 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(7-bromo-3-phenylmethoxynaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H15BrO2/c19-17-7-6-14-10-18(16(11-20)8-15(14)9-17)21-12-13-4-2-1-3-5-13/h1-10,20H,11-12H2 |
InChI Key |
ZCEJBLQWVKMETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=C(C=CC3=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















